molecular formula C12H6N2O B11901464 3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile

3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile

Cat. No.: B11901464
M. Wt: 194.19 g/mol
InChI Key: FNWCLMFTSGSTFZ-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile is a bicyclic organic compound featuring an indene backbone substituted with a cyanomethyl group at position 3, a ketone (oxo) group at position 1, and a nitrile (cyano) group at position 2. Its molecular formula is C₁₂H₈N₂O, with a molecular weight of 196.21 g/mol. The compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in synthetic chemistry, particularly in the development of pharmacophores or functional materials.

Properties

Molecular Formula

C12H6N2O

Molecular Weight

194.19 g/mol

IUPAC Name

1-(cyanomethyl)-3-oxoindene-2-carbonitrile

InChI

InChI=1S/C12H6N2O/c13-6-5-9-8-3-1-2-4-10(8)12(15)11(9)7-14/h1-4H,5H2

InChI Key

FNWCLMFTSGSTFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C#N)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile typically involves multi-step organic reactions. One common method is the palladium-catalyzed domino Heck/cyanation reaction in water, which provides a green and efficient procedure for synthesizing 3-cyanomethyl oxoindoles . This method uses water as a medium instead of organic solvents and does not require any basic additives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a solvent and avoiding harsh reagents, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the carbonyl group into alcohols or other reduced forms.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the carbonyl group can undergo various transformations. These interactions can affect biological pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS Number Key Differences
2-Oxo-2,3-dihydro-1H-indene-1-carbonitrile C₁₀H₇NO 157.17 Oxo (C2), Cyano (C1) 200724-92-1 No cyanomethyl group; simpler substitution pattern
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile C₁₀H₇NO 157.17 Oxo (C1), Cyano (C4) 32446-66-5 Cyano at C4 alters conjugation
3-Methoxyazetidine-1-carbonitrile C₅H₆N₂O 110.11 Methoxy (azetidine ring) 1849302-67-5 Non-indene scaffold; azetidine core
Spiro[indoline-3,2'-pyrrolidine]-carbonitrile derivatives Varies ~350–400 Complex spirocyclic systems N/A Additional rings increase steric bulk

Electronic and Steric Effects

  • Positional Isomerism: The placement of the oxo and cyano groups significantly influences electronic distribution. For example, in 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile, the ketone at C2 and cyano at C1 create a conjugated system distinct from the target compound’s C1-oxo and C2-cyano arrangement .
  • Cyanomethyl vs.

Crystallographic Insights

Single-crystal X-ray studies of related compounds (e.g., spiro[indoline-3,2'-pyrrolidine]-carbonitrile derivatives) reveal bond angles and torsion angles critical for understanding conformational stability. For instance:

  • In spiro systems, the N1—C8—C19—C24 torsion angle is −136.3°, indicating significant non-planarity .
  • Comparatively, the target compound’s indene backbone likely adopts a flatter conformation due to fewer steric clashes, though crystallographic data specific to it remains absent in the provided evidence.

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